Pyridoxal triphosphate
Description
Significance as a Ubiquitous Coenzyme in Diverse Biochemical Transformations
Pyridoxal (B1214274) triphosphate's importance stems from its role as a coenzyme in over 140 distinct enzymatic activities, which accounts for approximately 4% of all classified enzyme reactions. embopress.orgosti.gov This widespread involvement highlights its fundamental role in cellular metabolism. The versatility of PLP is derived from its ability to form a covalent Schiff base linkage with the amino group of a substrate, typically an amino acid. patsnap.com This initial binding is the gateway to a multitude of catalytic possibilities.
The coenzyme acts as an "electron sink," a feature that is central to its catalytic power. libretexts.orgosti.gov By delocalizing the electron density of the substrate, PLP stabilizes various carbanionic intermediates that would otherwise be energetically unfavorable. wikipedia.orgembopress.org This stabilization is crucial for facilitating a wide range of reactions at the α-carbon, β-carbon, and γ-carbon of amino acid substrates. nih.gov These transformations include transamination, decarboxylation, racemization, and various elimination and substitution reactions. wikipedia.orgpatsnap.com
Beyond amino acid metabolism, PLP's influence extends to other critical biochemical pathways. It is an essential cofactor for glycogen (B147801) phosphorylase, an enzyme that plays a key role in the breakdown of glycogen to release glucose. wikipedia.orgyoutube.com Furthermore, PLP is involved in the biosynthesis of heme, a vital component of hemoglobin. patsnap.com Its participation in the metabolism of neurotransmitters like serotonin, dopamine, and GABA further emphasizes its physiological importance. wikipedia.orgpatsnap.com The sheer breadth of these reactions solidifies PLP's status as a truly ubiquitous and indispensable coenzyme.
Overview of Pyridoxal Triphosphate-Dependent Enzyme Classes and Catalytic Diversity
The remarkable catalytic versatility of this compound is reflected in the diverse classes of enzymes that depend on it. PLP-dependent enzymes are found in five of the six major enzyme classes as defined by the Enzyme Commission (EC), a testament to the wide range of chemical reactions it can facilitate. embopress.orgresearchgate.net
These enzymes are broadly categorized into several fold types, each with a distinct three-dimensional structure that contributes to its specific catalytic function. The primary fold types include:
Fold Type I: Aspartate aminotransferase family
Fold Type II: Tryptophan synthase family
Fold Type III: Alanine (B10760859) racemase family
Fold Type IV: D-amino acid aminotransferase family
Fold Type V: Glycogen phosphorylase family wikipedia.org
The catalytic diversity of these enzyme classes is extensive. A significant portion of PLP-dependent enzymes are transferases , particularly aminotransferases (transaminases) , which catalyze the transfer of an amino group from an amino acid to a keto acid. wikipedia.orgebi.ac.uk This process is fundamental to amino acid synthesis and degradation. patsnap.com
Lyases represent another major group of PLP-dependent enzymes. osti.gov These enzymes catalyze elimination reactions, such as the removal of groups from the β- or γ-carbons of amino acids. nih.gov This class includes decarboxylases, which remove the carboxyl group from amino acids, a critical step in the synthesis of many biogenic amines. wikipedia.orgpatsnap.com
Other important classes include isomerases , such as racemases that interconvert L- and D-amino acids, and oxidoreductases . patsnap.comosti.gov The ability of a single coenzyme to participate in such a wide array of reaction types, from simple group transfers to complex eliminations and rearrangements, is a hallmark of PLP's evolutionary success and its central importance in enzymology. embopress.orgnih.gov
Historical Context of Mechanistic Studies of this compound Enzymology
The journey to understanding the intricate mechanisms of this compound enzymology began with the discovery of vitamin B6 and its subsequent identification as a coenzyme. Early studies in the 1930s laid the groundwork by establishing the link between this vitamin and various metabolic processes. youtube.com A pivotal moment came with the realization that the phosphorylated form, pyridoxal 5'-phosphate, was the active coenzyme. youtube.com
A significant breakthrough in elucidating the catalytic mechanism came from the work of Esmond Snell and his colleagues. youtube.com They demonstrated that PLP itself, even in the absence of an enzyme, could catalyze many of the reactions seen in PLP-dependent enzymes, albeit at a much slower rate. youtube.com This finding suggested that the coenzyme itself possesses the intrinsic chemical reactivity, and the role of the enzyme is to provide a specific environment that enhances the reaction rate and confers substrate specificity.
In 1966, H. C. Dunathan proposed a key stereoelectronic principle that provided a framework for understanding how PLP-dependent enzymes control reaction specificity. unipr.it The Dunathan hypothesis posits that the bond to the α-carbon of the amino acid substrate that is perpendicular to the plane of the coenzyme's pyridine (B92270) ring is the one that is cleaved. unipr.it This elegant principle explains how different enzymes can utilize the same coenzyme to catalyze a variety of distinct reactions by simply orienting the substrate differently within the active site.
Structure
3D Structure
Properties
CAS No. |
71510-36-6 |
|---|---|
Molecular Formula |
C8H12NO12P3 |
Molecular Weight |
407.1 g/mol |
IUPAC Name |
3-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]methyl]-2-methylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H12NO12P3/c1-4-7(10)6(8(11)12)5(2-9-4)3-22(13,14)20-24(18,19)21-23(15,16)17/h2,10H,3H2,1H3,(H,11,12)(H,13,14)(H,18,19)(H2,15,16,17) |
InChI Key |
WFYHDHNXBXNRNK-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)C(=O)O)CP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
CC1=NC=C(C(=C1O)C(=O)O)CP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Other CAS No. |
71510-36-6 |
Synonyms |
pyridoxal triphosphate |
Origin of Product |
United States |
Biosynthesis and Metabolic Interconversion Pathways of Pyridoxal Triphosphate
De Novo Synthetic Routes of Pyridoxal (B1214274) Triphosphate Precursors
The de novo biosynthesis of PLP precursors occurs through two distinct and evolutionarily independent pathways: the deoxyxylulose 5-phosphate (DXP)-dependent pathway and the DXP-independent pathway. wikipedia.orgresearchgate.net
DXP-Dependent Biosynthesis Pathway
First elucidated in Escherichia coli, the DXP-dependent pathway involves a multi-step process that converges two separate branches to form the pyridoxine (B80251) 5'-phosphate (PNP) ring. wikipedia.orgwikidoc.orgnih.gov One branch begins with erythrose 4-phosphate, a pentose (B10789219) phosphate (B84403) pathway intermediate, and through a series of enzymatic reactions involving Epd, PdxB, and SerC, produces 4-phosphohydroxy-L-threonine (4HTP). frontiersin.orgnih.gov The enzyme PdxA then converts 4HTP to 2-amino-3-oxo-4-(phosphohydroxy)butyric acid, which subsequently undergoes spontaneous decarboxylation to yield 3-hydroxy-1-aminoacetone phosphate. frontiersin.orgnih.gov
The second branch involves the synthesis of deoxyxylulose 5-phosphate (DXP) from glyceraldehyde 3-phosphate (GAP) and pyruvate, a reaction catalyzed by DXP synthase (Dxs). wikidoc.orgfrontiersin.org The final condensation of 3-hydroxy-1-aminoacetone phosphate and DXP is catalyzed by PNP synthase (PdxJ), resulting in the formation of pyridoxine 5'-phosphate (PNP). wikipedia.orgwikidoc.orgfrontiersin.org To become the active cofactor PLP, PNP must be oxidized by the enzyme pyridoxine 5'-phosphate oxidase (PdxH). wikidoc.orgnih.gov
| Enzyme | Gene | Reaction |
| Epd | epd | Erythrose 4-phosphate → 4-Phosphoerythronate |
| PdxB | pdxB | 4-Phosphoerythronate → 2-Oxo-3-hydroxy-4-phosphobutanoate |
| SerC | serC | 2-Oxo-3-hydroxy-4-phosphobutanoate → 4-Phosphohydroxy-L-threonine |
| PdxA | pdxA | 4-Phosphohydroxy-L-threonine → 2-Amino-3-oxo-4-(phosphohydroxy)butyric acid |
| DXP synthase | dxs | Glyceraldehyde 3-phosphate + Pyruvate → Deoxyxylulose 5-phosphate |
| PNP synthase | pdxJ | 3-Hydroxy-1-aminoacetone phosphate + Deoxyxylulose 5-phosphate → Pyridoxine 5'-phosphate |
| PNP oxidase | pdxH | Pyridoxine 5'-phosphate + O₂ → Pyridoxal 5'-phosphate + H₂O₂ |
DXP-Independent (R5P) Biosynthesis Pathway
The DXP-independent pathway, also known as the R5P pathway, is more widespread and is found in archaea, fungi, plants, and most bacteria. nih.govresearchgate.net This pathway is characterized by a remarkable efficiency, utilizing a single enzyme complex, PLP synthase, which is composed of two subunits: PdxS and PdxT. wikipedia.orgwikidoc.orgnih.gov
PdxT functions as a glutaminase, hydrolyzing glutamine to produce ammonia (B1221849). frontiersin.orgnih.gov The ammonia is then channeled to the PdxS subunit, which catalyzes the complex condensation of ribulose 5-phosphate (or ribose 5-phosphate) and glyceraldehyde 3-phosphate (or dihydroxyacetone phosphate) to directly form pyridoxal 5'-phosphate. wikipedia.orgwikidoc.orgfrontiersin.org PdxS has a (β/α)8 barrel, or TIM-barrel, structure and assembles into a dodecamer. wikipedia.orgwikidoc.org
| Enzyme Subunit | Gene | Function |
| PdxS | pdxS | Catalyzes the condensation of ribulose 5-phosphate, glyceraldehyde 3-phosphate, and ammonia to form PLP. |
| PdxT | pdxT | Hydrolyzes glutamine to provide ammonia for the PdxS-catalyzed reaction. |
Pyridoxal Triphosphate Salvage Pathways and Vitamer Interconversion
Organisms that cannot synthesize PLP de novo, such as animals, rely on a salvage pathway to convert dietary B6 vitamers (pyridoxal, pyridoxine, and pyridoxamine) into the active coenzyme form. nih.govvcu.edu This pathway is also crucial for recycling PLP from the degradation of PLP-dependent enzymes. imrpress.com The key enzymes in this pathway are pyridoxal kinase and pyridox(am)ine 5′-phosphate oxidase. nih.govvcu.edu
Mechanism and Specificity of Pyridoxal Kinase Activity
Pyridoxal kinase (PdxK) is a ubiquitous enzyme that catalyzes the ATP-dependent phosphorylation of the 5'-hydroxyl group of pyridoxal (PL), pyridoxine (PN), and pyridoxamine (B1203002) (PM) to their respective 5'-phosphate esters: pyridoxal 5'-phosphate (PLP), pyridoxine 5'-phosphate (PNP), and pyridoxamine 5'-phosphate (PMP). nih.govsci-hub.sevcu.edu Most eukaryotes possess a single PdxK, while prokaryotes can have two isoforms, PdxK and PdxY. vcu.edu
The catalytic mechanism of PdxK is generally accepted to be an in-line displacement mechanism. sci-hub.se An active site aspartate residue acts as a catalytic base, activating the 5'-hydroxyl group of the vitamer for a nucleophilic attack on the γ-phosphate of ATP. sci-hub.senih.gov The enzyme undergoes a conformational change upon substrate binding to shield the active site from the solvent, preventing premature ATP hydrolysis. sci-hub.seresearchgate.net While PdxK can phosphorylate all three B6 vitamers, it exhibits a preference for pyridoxal. researchgate.net
| Substrate | Product |
| Pyridoxal (PL) | Pyridoxal 5'-phosphate (PLP) |
| Pyridoxine (PN) | Pyridoxine 5'-phosphate (PNP) |
| Pyridoxamine (PM) | Pyridoxamine 5'-phosphate (PMP) |
Catalysis by Pyridox(am)ine 5′-Phosphate Oxidase
Pyridox(am)ine 5′-phosphate oxidase (PNPO) is a flavin mononucleotide (FMN)-dependent enzyme that catalyzes the final step in the de novo DXP-dependent pathway and a crucial step in the salvage pathway. vcu.eduplos.org It oxidizes both PNP and pyridoxamine 5'-phosphate (PMP) to PLP. nih.govmdpi.com
The catalytic mechanism involves the transfer of a hydride ion from the C4' of the substrate (PNP or PMP) to the FMN cofactor, forming FMNH₂ and PLP. nih.govmdpi.com The reduced flavin is then re-oxidized by molecular oxygen, producing hydrogen peroxide. vcu.edu The enzyme is a dimer with two FMN molecules bound at the interface. nih.gov The active site contains key residues, such as Arg197, which are important for substrate binding and catalysis. mdpi.com
Intracellular this compound Homeostasis Regulation Mechanisms
The intracellular concentration of free PLP is tightly regulated to be maintained at a low level (around 1 µM) to prevent its reactive aldehyde group from engaging in non-specific and potentially toxic reactions. mdpi.comeco-vector.com This homeostasis is achieved through a combination of mechanisms.
One key regulatory mechanism is product inhibition. Both pyridoxal kinase and PNPO are inhibited by their product, PLP. imrpress.comeco-vector.com This feedback inhibition ensures that the rate of PLP synthesis is attenuated when sufficient levels are present.
Another important factor in PLP homeostasis is the presence of PLP-binding proteins. eco-vector.com Proteins such as glycogen (B147801) phosphorylase in muscle, hemoglobin in erythrocytes, and albumin in the plasma bind to PLP, effectively sequestering it and maintaining a low concentration of the free form. eco-vector.com A specific pyridoxal 5'-phosphate homeostasis protein (PLPBP), also known as PROSC, plays a crucial role in managing the cellular PLP pool. eco-vector.comoup.comnih.govasm.org The absence of PLPBP leads to a disruption of vitamin B6 homeostasis and an accumulation of PNP. asm.orgasm.org
Serendipitous and Alternative Pyridoxal Phosphate Synthesis Pathways in Prokaryotes
In addition to the well-established de novo and salvage pathways for pyridoxal 5'-phosphate (PLP) synthesis, prokaryotes have demonstrated a remarkable metabolic flexibility through the use of serendipitous or alternative pathways. These routes, often comprised of promiscuous enzymes with broad substrate specificity, can bypass genetic blocks in the canonical PLP biosynthesis machinery. nih.govfrontiersin.org Such "underground metabolism" highlights the robustness of bacterial metabolic networks and their capacity for evolutionary adaptation. mdpi.com
Research, particularly in the model organism Escherichia coli, has uncovered these alternative pathways when essential genes in the DXP-dependent PLP synthesis pathway, such as pdxB, are deleted. embopress.org The pdxB gene encodes 4-phosphoerythronate (4PE) dehydrogenase, a critical enzyme in the synthesis of the PLP precursor. embopress.org Strains lacking a functional PdxB are typically unable to synthesize PLP and cannot grow in minimal media. However, studies have shown that overexpression of certain genes can restore PLP synthesis and cell growth by activating these latent pathways. embopress.orgoup.com
These serendipitous routes function by creating a metabolic bypass, diverting intermediates from other primary metabolic pathways, such as serine biosynthesis, to generate an intermediate that can re-enter the standard PLP synthesis pathway downstream of the genetic block. embopress.orgoup.com Three such distinct serendipitous pathways have been identified in E. coli lacking PdxB, activated by the overexpression of one of seven different genes. oup.com
One of the most well-characterized of these alternative pathways involves a four-step process that connects serine biosynthesis to the PLP pathway: mdpi.comembopress.org
Hydrolysis: The pathway initiates with the hydrolysis of 3-phosphohydroxypyruvate, an intermediate in serine biosynthesis, to 3-hydroxypyruvate (B1227823). This reaction is catalyzed by NudL, a putative CoA pyrophosphohydrolase. embopress.org
Decarboxylation: 3-hydroxypyruvate then undergoes decarboxylation to produce glycolaldehyde (B1209225). Interestingly, this step can proceed non-enzymatically at a sufficient rate to support PLP synthesis. embopress.org
Condensation: The glycolaldehyde is then condensed with glycine (B1666218) to form 4-hydroxy-L-threonine. This reaction is catalyzed by LtaE, a low-specificity L-threonine aldolase (B8822740) whose primary physiological role is not fully understood. embopress.org
Phosphorylation: In the final step, the 4-hydroxy-L-threonine is phosphorylated by the promiscuous activity of homoserine kinase (encoded by the thrB gene), an enzyme normally involved in threonine biosynthesis. This produces 4-phosphohydroxy-L-threonine, which is a direct intermediate in the canonical PLP synthesis pathway, thus bypassing the need for PdxB. asm.orgembopress.org
A more recently discovered serendipitous pathway involves a four-step route that also feeds into the canonical pathway. This bypass is initiated by the dephosphorylation of 4-phosphoerythronate by an as-yet-unidentified phosphatase. The resulting erythronate is then oxidized by the 3-phosphoglycerate (B1209933) dehydrogenase SerA to (3R)-3,4-dihydroxy-2-oxobutanoate. This product is then converted to 4-hydroxythreonine by SerC, and finally, ThrB phosphorylates it to 4-phosphohydroxythreonine. mdpi.com
These findings underscore that bacterial genomes contain a reservoir of promiscuous enzymatic activities that can be recruited to form novel metabolic routes under selective pressure. oup.com This metabolic plasticity not only provides a mechanism for overcoming genetic defects but also offers potential starting points for the metabolic engineering of bacteria for applications such as the overproduction of vitamin B6. mdpi.com
Interactive Data Tables
Table 1: Key Enzymes in a Serendipitous PLP Synthesis Pathway in E. coli
| Enzyme Name | Gene | Normal Function | Serendipitous Function |
| NudL | nudL | Putative CoA pyrophosphohydrolase | Hydrolysis of 3-phosphohydroxypyruvate |
| L-threonine aldolase | ltaE | Low-specificity threonine aldolase | Condensation of glycolaldehyde and glycine |
| Homoserine kinase | thrB | Threonine biosynthesis | Phosphorylation of 4-hydroxy-L-threonine |
Table 2: Reaction Sequence of a Serendipitous PLP Pathway
| Step | Substrate(s) | Enzyme | Product |
| 1 | 3-Phosphohydroxypyruvate | NudL | 3-Hydroxypyruvate |
| 2 | 3-Hydroxypyruvate | Non-enzymatic | Glycolaldehyde |
| 3 | Glycolaldehyde, Glycine | LtaE | 4-Hydroxy-L-threonine |
| 4 | 4-Hydroxy-L-threonine | ThrB | 4-Phosphohydroxy-L-threonine |
Mechanistic Principles of Pyridoxal Triphosphate Catalysis
Fundamental Chemical Properties Underlying Pyridoxal (B1214274) 5'-Phosphate Catalysis
The versatility of PLP is rooted in its unique chemical structure, featuring a pyridine (B92270) ring with a hydroxyl group, a phosphate (B84403) group, and a highly reactive aldehyde group. frontiersin.orgnih.gov This structure enables PLP to act as an electrophilic catalyst, facilitating a wide range of transformations. wikipedia.org
A core principle of PLP catalysis is its function as an "electron sink." libretexts.orglibretexts.org The protonated pyridine ring of the coenzyme has a strong electron-withdrawing capability. nih.govbeilstein-institut.de When a carbanionic intermediate is formed during a reaction (typically by abstracting a proton from the substrate's α-carbon), the resulting negative charge is not localized. Instead, the conjugated π-bond system of PLP allows this excess electron density to be delocalized across the entire coenzyme structure, extending to the positively charged ring nitrogen. libretexts.orglibretexts.org This delocalization effectively stabilizes the otherwise high-energy carbanion, lowering the activation energy for its formation and thus facilitating the reaction. libretexts.orgnih.gov This stabilization is crucial for reactions like racemization, decarboxylation, and transamination. libretexts.orglibretexts.org
The catalytic cycle of virtually all PLP-dependent enzymes begins with the formation of a covalent bond between the coenzyme's aldehyde group and an amino group, creating a Schiff base (or imine). frontiersin.orgpatsnap.com This process occurs in two key stages.
In the absence of a substrate, the PLP coenzyme is not free within the enzyme's active site. Instead, it is covalently tethered to the enzyme itself. The aldehyde group of PLP forms a Schiff base with the ε-amino group of a conserved lysine (B10760008) residue in the active site. wikipedia.orgfrontiersin.orgnih.gov This covalent enzyme-PLP complex is referred to as the internal aldimine . libretexts.orgnih.gov This linkage holds the coenzyme in a precise orientation, ready for catalysis. acs.org The formation of the internal aldimine is a three-step process involving the nucleophilic attack of the lysine on PLP, the formation of a carbinolamine intermediate, and a final dehydration step. acs.org
When an amino acid substrate enters the active site, it initiates a process called transaldimination . wikipedia.orglibretexts.org The α-amino group of the substrate displaces the enzyme's lysine from the Schiff base linkage. nih.gov This is not a simple substitution; it proceeds through a tetrahedral geminal diamine intermediate, where both the lysine and the substrate amino groups are temporarily bonded to the same carbon of the coenzyme. frontiersin.orgbeilstein-institut.de The departure of the lysine residue results in a new Schiff base formed between the PLP and the amino acid substrate. wikipedia.orgnih.gov This new complex is known as the external aldimine . libretexts.orgnih.gov The formation of the external aldimine is a critical step, as it covalently links the substrate to the coenzyme's electron-sink system, setting the stage for the subsequent catalytic transformations. frontiersin.orgnih.gov
Once the external aldimine is formed, the key catalytic event is often the cleavage of one of the bonds to the substrate's α-carbon. capes.gov.br Most commonly, a proton is abstracted from the α-carbon by a nearby basic residue in the enzyme's active site. libretexts.orgbmbreports.org The resulting carbanion is stabilized by the electron-sink capacity of PLP, forming a characteristic intermediate known as a quinonoid . libretexts.orgnih.govlibretexts.org The quinonoid intermediate is a resonance-stabilized structure where the negative charge is delocalized into the PLP ring system. nih.gov
The stability of this intermediate is crucial for the catalytic process. jmb.or.krkoreascience.kr The specific interactions within the enzyme's active site, including electrostatic interactions and hydrogen bonds with residues like glutamate (B1630785), play a significant role in anchoring the cofactor and stabilizing the quinonoid structure. jmb.or.krjmb.or.kr This stabilization lowers the energy of the transition state, thereby enhancing the rate of the reaction. jmb.or.kr The formation of this stable intermediate is a common feature in many PLP-catalyzed reactions, including transamination and decarboxylation. frontiersin.orgnih.gov
Formation and Interconversion of Schiff Base Intermediates
Internal Aldimine Formation with Enzyme Lysine Residues
Stereoelectronic Control and Proton Transfer Events in PLP-Mediated Reactions
The remarkable specificity of PLP-dependent enzymes—catalyzing one specific type of reaction (e.g., decarboxylation) while avoiding others (e.g., racemization)—is governed by precise three-dimensional control.
Stereoelectronic control , a concept first proposed by Dunathan, is a key principle. researchgate.net It posits that for a bond at the α-carbon of the substrate to be cleaved, it must be oriented perpendicular (at a 90° angle) to the plane of the conjugated π-system of the PLP-substrate external aldimine. researchgate.net This specific orientation allows for maximum orbital overlap between the sigma bond being broken and the π-system, which is necessary to effectively stabilize the developing negative charge in the transition state. researchgate.net The enzyme's active site precisely holds the external aldimine in a conformation that places the targeted bond (e.g., the Cα-COO⁻ bond for decarboxylation or the Cα-H bond for transamination) in this reactive perpendicular position, while keeping other bonds out of this alignment. researchgate.netnih.gov
Proton transfer events are also integral to the catalytic cycle. nih.govtdx.cat After the formation of the quinonoid intermediate, the reaction pathway often involves reprotonation at a different site. For instance, in transamination, the quinonoid is protonated at the C4' position of the PLP cofactor, leading to a ketimine intermediate. frontiersin.org These proton transfers are not random; they are meticulously orchestrated by the enzyme. The proton transfer can be mediated by the lysine residue that initially formed the internal aldimine, by other active site residues, or even by the PLP cofactor itself. frontiersin.orgacs.org For example, the phenolic oxygen or the phosphate group of PLP can act as a proton shuttle, accepting a proton from the substrate and delivering it to the leaving group or another position on the intermediate. nih.govacs.org This intricate network of proton transfers, guided by the enzyme's architecture, ensures the correct chemical outcome.
Diversity of Pyridoxal Triphosphate-Dependent Enzymatic Reactions
Scientific literature has extensively documented the diversity of reactions catalyzed by pyridoxal phosphate (PLP), the active form of vitamin B6. This coenzyme's versatility stems from its ability to form a Schiff base with the amino group of a substrate, and then act as an electron sink to stabilize various reaction intermediates. While the following reaction mechanisms are well-established for PLP, their direct catalysis by this compound is not described in the available literature.
Transamination Reaction Mechanisms
In PLP-dependent transamination, the amino group of an amino acid is transferred to a keto acid, generating a new amino acid and a new keto acid. wikipedia.orgdrugbank.com The process involves the formation of an external aldimine between PLP and the amino acid substrate, followed by tautomerization to a ketimine. Hydrolysis of the ketimine releases the keto acid product and leaves the coenzyme in the form of pyridoxamine (B1203002) phosphate (PMP). PMP then transfers the amino group to another keto acid to regenerate the PLP cofactor and form the final amino acid product. wikipedia.orglibretexts.org
Decarboxylation Reaction Mechanisms
PLP-dependent decarboxylases catalyze the removal of a carboxyl group from an amino acid. The amino acid forms a Schiff base with PLP, and the pyridinium (B92312) ring of the cofactor acts as an electron sink to stabilize the carbanionic intermediate that results from the cleavage of the Cα-COO- bond. libretexts.orgfrontiersin.org Protonation of this intermediate, followed by transimination, releases the resulting amine and regenerates the PLP-enzyme internal aldimine. frontiersin.org
Racemization Reaction Mechanisms
PLP-dependent racemases interconvert L- and D-amino acids. After the formation of the external aldimine, a proton is abstracted from the α-carbon of the substrate. frontiersin.org The resulting planar, resonance-stabilized carbanion can then be reprotonated from either face, leading to racemization. libretexts.orgpatsnap.com Subsequent transimination releases the racemized amino acid product.
Alpha, Beta-Elimination and Substitution Reaction Mechanisms
In α,β-elimination reactions, PLP facilitates the removal of substituents from the α and β carbons of an amino acid. The reaction proceeds through the formation of a Schiff base, followed by α-proton abstraction. libretexts.orglibretexts.org The resulting carbanion then promotes the elimination of a leaving group from the β-carbon, forming an aminoacrylate intermediate. mdpi.com This can then be hydrolyzed to a keto acid and ammonia (B1221849). In β-substitution reactions, the aminoacrylate intermediate is attacked by a nucleophile to generate a new amino acid. libretexts.org
Gamma-Elimination and Substitution Reaction Mechanisms
γ-Elimination and substitution reactions involve chemistry at the γ-carbon of an amino acid. The mechanism involves the PLP cofactor acting as an electron sink to stabilize a carbanionic intermediate formed after α-proton abstraction. libretexts.orglibretexts.org This is followed by the elimination of a leaving group from the γ-carbon. libretexts.orgacs.org
Aldol (B89426) and Claisen Type Condensation Reactions
PLP-dependent enzymes can also catalyze aldol and Claisen-type condensation reactions. For instance, threonine aldolases catalyze the reversible condensation of glycine (B1666218) and an aldehyde. nih.gov In these reactions, PLP stabilizes the carbanion formed at the α-carbon of glycine, which then acts as a nucleophile, attacking the aldehyde. libretexts.orglibretexts.org A Claisen condensation involves the reaction of an activated acyl group with a carbanion. One notable reaction involving a Claisen-type condensation is the deactivation of PLP by L-Δ1-pyrroline-5-carboxylic acid. nih.gov
Emerging Oxygenase and Oxidase Activities
While pyridoxal 5’-phosphate (PLP) has a long-established role in a vast array of enzymatic reactions such as transamination and decarboxylation, its function as a cofactor in reactions involving molecular oxygen is a more recent and burgeoning area of research. nih.govwikipedia.org Traditionally, enzymes that utilize molecular oxygen employ metal ions or redox-active cofactors. pnas.org However, a growing number of PLP-dependent enzymes have been discovered that catalyze oxygenase and oxidase reactions, expanding the known catalytic repertoire of this versatile cofactor. pnas.orgresearchgate.net
The fundamental chemistry allowing for this activity hinges on the formation of a carbanionic quinonoid intermediate, a common feature in many PLP-catalyzed reactions. nih.govresearchgate.net This electron-rich intermediate can react with molecular oxygen (O₂), typically through a single-electron transfer mechanism, which can lead to the formation of radical species like superoxide (B77818). nih.govpnas.orgudg.edu While the protein scaffold of most PLP enzymes effectively shields these reactive intermediates from O₂, some enzymes have evolved to harness this reactivity for their primary catalytic function, while for others it represents a minor side reaction. nih.gov
Paracatalytic Oxygen Reactivity
Early observations of PLP-dependent oxygen reactivity involved enzymes where this was a "paracatalytic" or side reaction, occurring at a much lower rate than the main physiological reaction. pnas.org A notable example is the E. coli glutamate decarboxylase (GAD), which primarily catalyzes the decarboxylation of L-glutamate to produce γ-aminobutyric acid (GABA). nih.gov It was discovered that GAD can also consume O₂ in the presence of its substrate, leading to the formation of succinic semialdehyde at a rate approximately 0.1% of its main decarboxylase activity. nih.gov Similarly, DOPA decarboxylase is known to produce superoxide via a paracatalytic oxidative deamination process. pnas.org These observations were pivotal, suggesting that the intrinsic chemical properties of PLP-generated intermediates could support reactions with oxygen. nih.gov
Bona Fide PLP-Dependent Oxygenases and Oxidases
More recently, several enzymes have been identified where oxygen-dependent catalysis is the primary, intended function. These are not side reactions but are central to the biosynthesis of various natural products. nih.gov These enzymes can be broadly classified as oxidases, which use O₂ as an electron acceptor (often producing hydrogen peroxide, H₂O₂), or oxygenases, which incorporate one or both atoms from O₂ into the substrate. pnas.orgpnas.org
A remarkable example of a true PLP-dependent oxygenase is Cap15 , an enzyme involved in the biosynthesis of capuramycin-type antibiotics. pnas.orgnih.gov Cap15 catalyzes the conversion of 5′-C-glycyluridine (GlyU) into uridine-5′-carboxamide (CarU) and carbon dioxide. pnas.org Mechanistic studies, including isotopic labeling, have confirmed that Cap15 is a monooxygenase that directly incorporates a single oxygen atom from O₂ into the final product without generating hydrogen peroxide. pnas.orgnih.gov The proposed mechanism involves the formation of a quinonoid intermediate which transfers an electron to O₂ to form a superoxide radical, which then "rebounds" onto the substrate-cofactor complex to form a hydroperoxide species that precedes product formation. pnas.org
Another significant class is the PLP-dependent arginine oxidases , which are involved in producing heterocyclic natural products. pnas.orgpnas.org This group includes both desaturases and hydroxylases. pnas.orgudg.edu
Desaturases , such as Ind4 , catalyze the four-electron oxidation of L-arginine, which includes the challenging oxidation of an unactivated carbon-carbon bond. researchgate.net
Hydroxylases , like MppP and RohP , act on L-arginine to catalyze reactions such as α-deamination and γ-hydroxylation. pnas.orgpnas.org Interestingly, while initially considered a potential oxygenase, further studies revealed MppP to be an oxidase, with the incorporated hydroxyl oxygen atom originating from water rather than molecular oxygen. pnas.org
Research into these arginine oxidases has led to the proposal of a shared mechanistic pathway. This unified mechanism involves two sequential single-electron transfers from the quinonoid intermediate to oxygen, with a superoxide rebound at the C4′ carbon of the PLP cofactor to form a conjugated hydroperoxyl intermediate. pnas.orgudg.edupnas.org It is proposed that the precise positioning of a water molecule in the active site ultimately dictates the reaction's outcome, determining whether the final product is hydroxylated or desaturated. pnas.orgudg.edu
The enzyme CuaB represents another novel PLP-dependent activity. It is a bifunctional enzyme that first catalyzes a Claisen condensation (a C-C bond formation) and subsequently an α-hydroxylation of an alanine (B10760859) residue. pnas.org Isotopic labeling experiments have shown that the hydroxyl oxygen is derived directly from dioxygen, confirming it as an oxygenase. The mechanism is thought to proceed through a hydroperoxide-PLP adduct. pnas.org
The discovery of these diverse oxygen-utilizing PLP enzymes highlights a new frontier in enzymology, demonstrating that the catalytic capabilities of this compound are even broader than previously understood.
Table 1: Examples of PLP-Dependent Enzymes with Oxygenase/Oxidase Activity
| Enzyme | Organism/Pathway | Substrate(s) | Product(s) | Reaction Type |
|---|---|---|---|---|
| Glutamate Decarboxylase (GAD) | E. coli | L-Glutamic acid, O₂ | Succinic semialdehyde | Paracatalytic Oxygenase nih.gov |
| Cap15 | Capuramycin Biosynthesis | 5′-C-glycyluridine (GlyU), O₂ | Uridine-5′-carboxamide (CarU), CO₂ | Monooxygenase-decarboxylase pnas.orgnih.gov |
| Ind4 | Indolmycin Biosynthesis | L-Arginine, O₂ | Oxidized/desaturated arginine derivative | Desaturase (Oxidase) pnas.orgresearchgate.net |
| MppP | Enduracididine Biosynthesis | L-Arginine, O₂ | γ-hydroxylated α-keto acid | α-deaminase, γ-hydroxylase (Oxidase) pnas.orgpnas.org |
| CcdF | Celesticin Biosynthesis | α-amino acid precursor, O₂ | Oxidatively decarboxylated/deaminated product | Oxidase pnas.org |
| CuaB | Fungal Indolizidine Alkaloid Biosynthesis | Alanine residue, Acyl-CoA, O₂ | α-hydroxylated product | Bifunctional: Claisen condensation & α-hydroxylation (Oxygenase) pnas.org |
Table 2: Mechanistic Details of Emerging PLP-Dependent Oxygen Reactions
| Enzyme/Class | Key Intermediate | Oxygen Source | Mechanistic Feature |
|---|---|---|---|
| General | Quinonoid (carbanionic) | Molecular Oxygen (O₂) | Single-electron transfer to O₂ forming superoxide radical nih.govpnas.org |
| Cap15 | Hydroperoxide | O₂ | Superoxide rebound at substrate Cα; authentic monooxygenase (no H₂O₂ produced) pnas.orgnih.gov |
| Arginine Oxidases | Hydroperoxyl-PLP | O₂ (as electron acceptor) | Superoxide rebound at PLP C4'; outcome (desaturation vs. hydroxylation) controlled by active site water pnas.orgudg.edupnas.org |
| CuaB | Hydroperoxide-PLP | O₂ | Hydroxyl oxygen incorporated from dioxygen pnas.org |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 3,4-dihydroxyphenylacetaldehyde |
| 3,4-dihydroxyphenylalanine |
| 5′-C-glycyluridine (GlyU) |
| Acetaldehyde |
| Acyl-CoA |
| Alanine |
| γ-aminobutyric acid (GABA) |
| L-Arginine |
| Carbon dioxide |
| Deoxy-xylulose 5-phosphate |
| DOPA |
| FAD |
| Flavin mononucleotide (FMN) |
| Glutamate |
| Hydrogen peroxide |
| 4-phosphohydroxy-L-threonine |
| L-Glutamic acid |
| L-Thr |
| Phenylacetaldehyde |
| Phenylalanine |
| Phosphate |
| Pyridoxal 5'-phosphate (PLP) |
| Pyridoxamine 5'-phosphate (PMP) |
| Pyridoxine (B80251) 5'-phosphate (PNP) |
| L-seryl-tRNA(Sec) |
| Succinic semialdehyde |
| Superoxide |
| Uridine-5'-aldehyde (U5'A) |
| Uridine-5'-carboxamide (CarU) |
| UMP |
Structural Biology of Pyridoxal Triphosphate Enzyme Complexes
Pyridoxal (B1214274) 5'-Phosphate Binding Site Architecture and Cofactor Interactions
The active site of a PLP-dependent enzyme is a highly specialized microenvironment designed to bind the cofactor, orient the substrate, and facilitate a specific chemical transformation. The retention of PLP in the active site is achieved through a combination of covalent and non-covalent interactions, including the crucial internal aldimine, interactions with the phosphate (B84403) moiety, and specific contacts with the pyridine (B92270) ring. wikipedia.org
Role of Conserved Lysine (B10760008) Residues in Internal Aldimine Formation
A nearly universal feature of PLP-dependent enzymes is the covalent attachment of the cofactor to the enzyme via a conserved lysine residue. frontiersin.orgnih.gov The ε-amino group of this lysine attacks the aldehyde group of PLP, forming a Schiff base, also known as an internal aldimine. nih.govlibretexts.org This linkage not only tethers the cofactor to the active site in the resting state of the enzyme but also plays a direct role in the catalytic cycle.
Upon binding of an amino acid substrate, a transaldimination reaction occurs: the substrate's amino group displaces the lysine's ε-amino group, forming a new Schiff base between the substrate and PLP, known as the external aldimine. libretexts.orgfrontiersin.org The original active site lysine is then free to act as a general acid-base catalyst during subsequent reaction steps, such as the proton transfer between the substrate's Cα and the cofactor's C4' position. nih.govresearchgate.net The conservation of this lysine residue across diverse PLP enzyme families underscores its fundamental role in the catalytic mechanism. biorxiv.org
| Enzyme Family/Example | Conserved Lysine Role |
| Aminotransferases | Forms internal aldimine; acts as a proton shuttle during transamination. nih.gov |
| Decarboxylases | Covalently binds PLP; facilitates substrate binding and subsequent decarboxylation. frontiersin.org |
| Racemases | Forms the initial Schiff base; facilitates abstraction and re-protonation of the α-proton. libretexts.org |
| Cystathionine β-synthase (CBS) | A highly conserved lysine is crucial for forming the internal aldimine complex. biorxiv.org |
Interactions of the Phosphate Moiety with Protein Domains
The phosphate group at the C5' position of PLP is not merely a bystander; it serves as a critical anchor, securing the cofactor tightly and correctly within the active site. beilstein-institut.de This interaction is so fundamental that a common recognition motif, termed the "phosphate-binding cup," has been identified across different PLP enzyme families. beilstein-institut.deabo.fi This "cup" is a specific three-dimensional arrangement of atoms that forms a network of interactions with the phosphate group. abo.fi
The phosphate moiety typically interacts with a glycine-rich loop or the N-terminus of an α-helix. frontiersin.orgabo.fi The interactions are predominantly hydrogen bonds and salt bridges with the side chains of conserved residues such as arginine, threonine, serine, and tyrosine. mdpi.comresearchgate.net In human pyridoxine (B80251) 5'-phosphate oxidase (PNPOx), for instance, the phosphate group of PLP forms salt bridges and hydrogen bonds with Lys100, Arg161, Arg225, Tyr157, and Ser165. researchgate.net In some enzymes, the phosphate group can also play a more direct catalytic role, acting as a general acid/base catalyst, particularly in glycogen (B147801) phosphorylase (a Fold Type V enzyme). frontiersin.orgfrontiersin.org
| Enzyme | Interacting Residues with Phosphate Moiety | Reference |
| Human PNPOx | Lys100, Arg161, Arg225, Tyr157, Ser165 | researchgate.net |
| Fold Type IV Transaminases | Arginine and Threonine residues | mdpi.com |
| YggS Proteins | Ser201, Gly218, Thr219 | mdpi.com |
| LL-diaminopimelate aminotransferase | T399, S400, S221, H366 | researchgate.net |
Contribution of Specific Active Site Residues to Cofactor Orientation and Catalysis
Beyond the catalytic lysine and the phosphate-binding residues, other active site amino acids are crucial for precisely orienting the PLP cofactor and its attached substrate to ensure reaction specificity. frontiersin.orgpnas.org These residues create a tailored environment that stabilizes specific transition states while destabilizing others.
A common feature in many PLP enzymes (e.g., Fold Type I) is a conserved aspartate or glutamate (B1630785) residue that forms a hydrogen bond with the protonated nitrogen atom (N1) of the PLP pyridine ring. frontiersin.orgmdpi.comosti.gov This interaction is vital as it modulates the electron sink properties of the pyridine ring, which is essential for stabilizing the negative charge that develops in carbanionic intermediates like the quinonoid intermediate. osti.govresearchgate.net Additionally, an aromatic residue, often a tyrosine, may engage in base stacking with the pyridine ring, further securing the cofactor's position. wikipedia.org The specific geometry enforced by these residues on the bond perpendicular to the PLP ring is thought to be a primary determinant of which bond to the substrate's α-carbon is cleaved. pnas.org
Conformational Dynamics and Allosteric Regulation in Pyridoxal Triphosphate Enzymes
PLP enzymes are not static structures. Their catalytic cycles often involve significant conformational changes that are essential for substrate binding, catalysis, and product release. bmbreports.orgnih.gov Furthermore, many of these enzymes are subject to allosteric regulation, where the binding of an effector molecule at a site distal to the active site modulates catalytic activity. frontiersin.orgfrontiersin.org
Substrate-Induced and Product-Induced Conformational Changes
The binding of a substrate to the active site can trigger substantial conformational shifts. A well-studied example is human DOPA decarboxylase, which exists in an "open" conformation in its apo form. uniroma1.it Upon binding PLP and the substrate, the enzyme transitions to a more compact and less solvent-accessible "closed" conformation. uniroma1.it Similarly, LL-diaminopimelate aminotransferase from Arabidopsis thaliana undergoes distinct conformational changes upon substrate entry. nih.gov
These changes can involve large-scale domain movements that sequester the active site from the solvent, protecting reactive intermediates and facilitating catalysis. mdpi.com The cofactor itself can also exhibit dynamic conformational changes. The dihedral angle between the PLP pyridine ring and the imine linkage can vary significantly throughout the catalytic cycle. bmbreports.orgresearchgate.net This rotation is not a passive event but is considered essential for facilitating the nucleophilic attack of the substrate, aiding in proton transfer, and ultimately dictating the reaction's direction. bmbreports.orgresearchgate.net The release of the product often induces a reverse conformational change, returning the enzyme to its initial state, ready for the next catalytic cycle. nih.gov
| Enzyme | Conformational Change | Trigger |
| Human DOPA Decarboxylase | "Open" to "Closed" dimer conformation. uniroma1.it | PLP and substrate binding. uniroma1.it |
| Pyridoxal Kinase | Significant changes in enzyme conformation and ligand location. nih.gov | Substrate and ATP binding, followed by product formation. nih.gov |
| LL-diaminopimelate aminotransferase | Rearrangement of active site loops. nih.gov | PLP binding and substrate entry. nih.gov |
| Aminomutases | Large-scale domain movement between open (inactive) and closed (active) forms. mdpi.com | Substrate binding. mdpi.com |
Molecular Mechanisms of Allosteric Feedback and Activation
Allosteric regulation is a critical mechanism for controlling the activity of pyridoxal 5'-phosphate (PLP)-dependent enzymes, ensuring their functions are finely tuned to meet cellular demands. frontiersin.org This regulation occurs when the binding of an effector molecule at a site distinct from the active site—known as an allosteric site—induces conformational changes that modulate the enzyme's catalytic activity. frontiersin.org These mechanisms are diverse and can involve feedback inhibition by downstream products or activation by specific signaling molecules.
Examples of Allosteric Regulation in PLP-Enzymes:
5-Aminolevulinate Synthase (ALAS): As the rate-limiting enzyme in heme biosynthesis, ALAS (a Fold Type I enzyme) is a prime candidate for allosteric feedback inhibition. frontiersin.org In some prokaryotes, heme binds near the C-terminus, causing the dissociation of PLP from the active site. frontiersin.org In eukaryotic ALAS isoforms, an extended C-terminal tail is believed to modulate the conformational flexibility of an active site loop, thereby controlling the catalytic rate. frontiersin.org A conserved CXXC motif within this region may also act as a redox switch, with its oxidation state influencing enzyme activity. frontiersin.org
Cystathionine β-Synthase (CBS): This Fold Type II enzyme features a heme cofactor that acts as an allosteric regulator. The binding of gaseous signaling molecules like nitric oxide (NO) or carbon monoxide (CO) to the ferrous heme inhibits CBS activity. frontiersin.org This regulation is potentially mediated through salt bridges; for instance, Arg266 is located on a helix that interacts with the PLP phosphate group, and changes in the heme state could disrupt this interaction and thus catalysis. frontiersin.org
Tryptophan Synthase: A classic example of allostery in Fold Type II enzymes, tryptophan synthase is an α₂β₂ tetrameric complex. mdpi.comnih.gov The α and β subunits catalyze sequential reactions, and the activity of the PLP-dependent β-subunit is allosterically activated by the binding of its substrate (indole-3-glycerol phosphate) to the α-subunit. nih.gov This inter-subunit communication ensures the coordinated production of tryptophan. nih.gov The β-subunit's activity is also enhanced by monovalent cations. mdpi.com
Pyridoxine 5′-Phosphate Oxidase (PNPOx): In Escherichia coli, PNPOx is subject to allosteric feedback inhibition by its product, PLP. mdpi.comnih.gov PLP binds to an allosteric site distinct from the active site, and this binding negatively affects the binding of the substrate (pyridoxine 5'-phosphate) at the active site, demonstrating a mixed-type inhibition mechanism. mdpi.comnih.gov This allows the cell to maintain PLP homeostasis. grafiati.com
ADP-Glucose Pyrophosphorylase (ADP-Glc PPase): This enzyme is allosterically activated by fructose-1,6-bisphosphate (FBP). asm.org Lysine-39 has been identified as a key residue in the binding of pyridoxal 5'-phosphate, which acts as an analog of the activator FBP, highlighting its role in the enzyme's allosteric regulation. asm.org
Table 1: Examples of Allosteric Regulation in PLP-Dependent Enzymes
| Enzyme | Fold Type | Allosteric Effector(s) | Mechanism of Regulation | Reference(s) |
|---|---|---|---|---|
| 5-Aminolevulinate Synthase (ALAS) | Fold Type I | Heme, Potential Redox State (CXXC) | Feedback Inhibition: Heme binding causes PLP dissociation; C-terminal tail modulates active site loop flexibility. | frontiersin.org |
| Cystathionine β-Synthase (CBS) | Fold Type II | Nitric Oxide (NO), Carbon Monoxide (CO) | Inhibition: Binding to regulatory heme cofactor induces conformational changes affecting the PLP-binding site. | frontiersin.org |
| Tryptophan Synthase | Fold Type II | Indole-3-glycerol phosphate, Monovalent cations | Activation: Substrate binding to the α-subunit activates the catalytic β-subunit. Cations also enhance activity. | mdpi.comnih.gov |
| Pyridoxine 5′-Phosphate Oxidase (PNPOx) | N/A | Pyridoxal 5'-phosphate (PLP) | Feedback Inhibition: Product (PLP) binds to an allosteric site, reducing substrate affinity at the active site. | mdpi.comnih.gov |
Structural Classification of this compound-Dependent Enzyme Fold Types
Fold Type I (Aspartate Aminotransferase Family): This is the largest and most common group, including most aminotransferases and many decarboxylases. embopress.orgfrontiersin.org The structure consists of a large N-terminal domain with a seven-stranded β-sheet and a smaller C-terminal domain. frontiersin.org Enzymes in this fold type typically function as dimers or tetramers, with the active site located at the interface between subunits. frontiersin.org A conserved aspartate residue interacts with the nitrogen atom of the PLP pyridine ring. frontiersin.org
Fold Type II (Tryptophan Synthase Family): This group includes enzymes that primarily catalyze β-elimination and replacement reactions, such as tryptophan synthase and threonine deaminase. embopress.orgfrontiersin.org Structurally, they are characterized by an N-terminal and a C-terminal domain of similar size. frontiersin.org Unlike Fold Type I, the active site is usually composed of residues from a single subunit, and many enzymes in this family are subject to allosteric regulation. frontiersin.org
Fold Type III (Alanine Racemase Family): Enzymes in this family possess a characteristic (β/α)₈ barrel, also known as a TIM-barrel structure. nih.govwikipedia.org This fold is found in alanine (B10760859) racemase and certain decarboxylases. nih.gov The YggS protein, which is involved in maintaining PLP homeostasis in bacteria, also exhibits a Fold Type III TIM barrel structure. mdpi.com
Fold Type V (Glycogen Phosphorylase Family): This fold type is unique and primarily contains glycogen phosphorylase. embopress.orgnih.gov Atypically, the phosphate group of the PLP cofactor participates directly in the catalytic mechanism as a proton shuttle, rather than acting as an electron sink. nih.govfrontiersin.org Consequently, the active site architecture and PLP binding mode are significantly different from the other fold types. frontiersin.org
Fold Types VI and VII: These two more recently identified fold types are less common. frontiersin.orgnih.gov They include enzymes like lysine 5,6-aminomutase (Fold Type VI) and lysine 2,3-aminomutase (Fold Type VII), which are involved in lysine fermentation and catalyze unusual free radical reactions. nih.govfrontiersin.org Their structures are distinct enough from the first five folds to warrant their own classification. nih.gov
Table 2: Structural Classification of this compound-Dependent Enzyme Folds
| Fold Type | Archetypal Enzyme | Key Structural Features | Example Enzymes | Reference(s) |
|---|---|---|---|---|
| I | Aspartate Aminotransferase | Large N-terminal domain (7-stranded β-sheet), small C-terminal domain; active site at subunit interface. | Aspartate aminotransferase, 5-Aminolevulinate synthase, DOPA decarboxylase, Aromatic amino acid aminotransferases. | nih.govfrontiersin.orgnih.gov |
| II | Tryptophan Synthase | Two domains of similar size; active site within one subunit; often allosterically regulated. | Tryptophan synthase, Threonine deaminase, Cystathionine β-synthase, Serine racemase. | embopress.orgfrontiersin.orgnih.gov |
| III | Alanine Racemase | (β/α)₈ TIM-barrel structure. | Alanine racemase, Ornithine decarboxylase, YggS. | nih.govnih.govwikipedia.orgmdpi.com |
| IV | D-amino acid Aminotransferase | Homodimeric structure with a unique PLP-binding mode compared to Folds I and II. | D-amino acid aminotransferase, Branched-chain L-amino acid aminotransferase. | nih.govwikipedia.org |
| V | Glycogen Phosphorylase | Atypical fold where the PLP phosphate group is catalytic (proton transfer). | Glycogen phosphorylase, Starch phosphorylase. | embopress.orgnih.govnih.gov |
| VI | Lysine 5,6-Aminomutase | Structurally distinct from other folds; catalyzes free radical reactions. | Lysine 5,6-aminomutase. | frontiersin.orgnih.govfrontiersin.org |
| VII | Lysine 2,3-Aminomutase | Structurally distinct from other folds; catalyzes free radical reactions. | Lysine 2,3-aminomutase. | frontiersin.orgnih.govfrontiersin.org |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| 5-Aminolevulinate |
| ADP-Glucose |
| Alanine |
| Aspartate |
| Carbon Monoxide |
| Cysteine |
| Cystathionine |
| Fructose-1,6-bisphosphate |
| Glycine (B1666218) |
| Glycogen |
| Heme |
| Indole-3-glycerol phosphate |
| Lysine |
| Nitric Oxide |
| Ornithine |
| Pyridoxal 5'-phosphate (PLP) |
| Pyridoxine 5'-phosphate |
| Serine |
| Starch |
| Succinyl-CoA |
| Threonine |
Advanced Research Methodologies in Pyridoxal Triphosphate Studies
Spectroscopic Techniques for Mechanistic Elucidation
Spectroscopy is a cornerstone of mechanistic enzymology, allowing for the real-time observation of chemical species and their transformations during catalysis. For PLP-dependent enzymes, these techniques are particularly powerful due to the chromophoric nature of the cofactor, whose electronic structure is sensitive to its covalent state and microenvironment.
UV-Visible (UV-Vis) absorption spectroscopy is an indispensable tool for monitoring the reactions of PLP-dependent enzymes and characterizing their catalytic intermediates. tum.denih.gov The conjugated π-system of the pyridoxal (B1214274) cofactor gives rise to distinct absorption bands that shift in response to changes in its covalent form and protonation state throughout the catalytic cycle. nih.govnih.gov
Different intermediates of a PLP-dependent reaction possess unique spectral signatures. For instance, the internal aldimine, where PLP is covalently linked to an active site lysine (B10760008) residue, typically absorbs around 330-360 nm or 420-430 nm depending on the protonation state of the Schiff base and the pyridine (B92270) nitrogen. tum.de Upon substrate binding, a transaldimination reaction occurs, forming an external aldimine. This is followed by the formation of key intermediates like the quinonoid, which is characterized by a strong absorption band at approximately 500 nm. tum.deresearchgate.net Other species, such as the aminoacrylate intermediate, also have characteristic absorption profiles. tum.deresearchgate.net
By monitoring the time-resolved changes in the UV-Vis spectrum, researchers can track the appearance and disappearance of these intermediates. nih.gov For example, in studies of aspartate aminotransferase, spectral analysis has been used to estimate the relative amounts of various enzyme-substrate intermediates and tautomeric species. nih.gov This allows for the determination of kinetic parameters and the identification of rate-limiting steps in the reaction mechanism. Furthermore, the pH independence or dependence of these spectra provides crucial information about the protonation states of the cofactor and active site residues during catalysis. researchgate.net
Table 1: Characteristic UV-Vis Absorption Maxima of PLP Intermediates
| Catalytic Intermediate | Typical Absorption Maximum (λmax) | Reference(s) |
|---|---|---|
| Internal Aldimine | ~330-360 nm; ~420-430 nm | tum.de |
| External Aldimine | Varies with enzyme and substrate | osti.gov |
| Quinonoid | ~490-580 nm | tum.deresearchgate.net |
| Ketimine | ~325 nm | nih.gov |
| Pyridoxamine (B1203002) Phosphate (B84403) (PMP) | ~330 nm | tum.de |
Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level information about the structure, dynamics, and chemical environment of molecules in solution. In the study of PLP-dependent enzymes, ³¹P NMR is particularly valuable for probing the state of the phosphate group of the cofactor. nih.govnih.gov The chemical shift of the ³¹P nucleus is highly sensitive to its ionization state and interactions with the protein active site. nih.govnih.govresearchgate.net
Studies on enzymes like aspartate transaminase have shown that the ³¹P NMR signal of the bound cofactor is pH-independent over a wide range, indicating that the dianionic phosphate group is sequestered from the solvent and likely anchored in a positive pocket within the enzyme. nih.gov In contrast, the formation of certain intermediates, such as the quinonoid in tryptophanase, can lead to a pH-dependent chemical shift, suggesting that the phosphate group's interaction with the protein has been altered and it has become more solvent-exposed. nih.gov
Beyond ³¹P NMR, other NMR techniques using isotopes like ¹³C and ¹⁵N have been employed to explore the protonation states of the PLP pyridine ring and the Schiff base. researchgate.netbmbreports.org These studies are crucial for understanding the electronic modulation of the cofactor, which is key to its catalytic versatility. researchgate.net By using specifically labeled PLP analogs, researchers can assign pKa values to different groups on the cofactor, revealing how the enzyme environment fine-tunes its reactivity. researchgate.net
While most PLP-dependent reactions proceed through anionic intermediates, a growing class of these enzymes is known to utilize radical-based mechanisms. researchgate.netnih.gov Electron Paramagnetic Resonance (EPR) spectroscopy is the principal technique for detecting and characterizing these paramagnetic radical intermediates. nih.govmdpi.com
EPR has been instrumental in studying enzymes like lysine 2,3-aminomutase and ornithine 4,5-aminomutase, which use radical chemistry. nih.govmdpi.com In these enzymes, a radical is generated, often involving cofactors like S-adenosylmethionine (SAM) or adenosylcobalamin, which then initiates a substrate radical isomerization facilitated by PLP. nih.gov EPR spectroscopy, sometimes combined with Electron Nuclear Double Resonance (ENDOR), can characterize these radical species and measure distances between them and other paramagnetic centers, such as the Co(II) in cobalamin. mdpi.com For example, in studies of arginine oxidases, EPR experiments have demonstrated the formation of superoxide (B77818), supporting a mechanism involving single-electron transfer from a quinonoid intermediate to molecular oxygen. pnas.org The use of isotope-labeled substrates or PLP analogues in conjunction with EPR can help to pinpoint the location of the unpaired electron within the radical intermediate, providing definitive evidence for the proposed reaction mechanism. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Pyridoxal Triphosphate Enzyme Research (e.g., 31P NMR)
X-ray Crystallography and Neutron Crystallography for Atomic-Level Structure Determination
To fully comprehend enzyme function, it is essential to visualize the three-dimensional arrangement of atoms in the active site. X-ray and neutron crystallography are powerful techniques that provide high-resolution structural models of enzymes and their complexes with cofactors and substrates.
X-ray crystallography has yielded a wealth of structural information on numerous PLP-dependent enzymes, revealing conserved structural folds and the specific interactions that anchor the PLP cofactor in the active site. nih.govmdpi.com These structures show how the phosphate group is often nestled in a "cup" of conserved residues and water molecules, and how the pyridine ring is positioned relative to catalytic residues. nih.gov Crystal structures of enzymes captured with substrates or inhibitors bound provide snapshots of different stages of the catalytic cycle, such as the internal aldimine, external aldimine, and other intermediate states. bmbreports.orgiucr.org This structural data is foundational for understanding substrate specificity and the conformational changes that occur during catalysis. bmbreports.org
While X-ray crystallography excels at locating heavier atoms, it cannot accurately determine the positions of protons. Neutron crystallography overcomes this limitation, providing direct visualization of hydrogen atoms (or their isotope, deuterium). iucr.orglu.se This capability is crucial for unambiguously determining the protonation states of the PLP cofactor, the substrate, and key active site residues. osti.govlu.senih.gov For instance, neutron diffraction studies on aspartate aminotransferase and serine hydroxymethyltransferase have directly revealed the protonation states of the pyridine nitrogen, the phenolic oxygen, and the Schiff base nitrogen in different catalytic states. iucr.orglu.seosti.gov This information is vital for validating mechanistic proposals, as the protonation state of the cofactor dictates its role as an electron sink and its involvement in proton transfer reactions. osti.govnih.gov
Table 2: Selected PDB Entries for PLP-Dependent Enzyme Structures
| Enzyme | PDB ID | Technique | Description | Reference(s) |
|---|---|---|---|---|
| Tryptophan Synthase | 4HT3 | X-ray Diffraction | Internal aldimine form | pnas.org |
| Aspartate Aminotransferase | Not specified | Neutron Diffraction | Internal and external aldimine states | iucr.org |
| Serine Hydroxymethyltransferase | Not specified | X-ray/Neutron Diffraction | Internal aldimine state | lu.senih.gov |
| Arginine Desaturase | Not specified | X-ray Diffraction | Structure with bound arginine | pnas.org |
| YggS from F. nucleatum | Not specified | X-ray Diffraction | Structure with a sulfate (B86663) ion in the PLP-binding site | mdpi.com |
Computational Chemistry and Molecular Modeling Approaches
Computational methods provide a powerful complement to experimental techniques, allowing for the detailed investigation of reaction pathways, transition states, and the energetic landscapes of enzymatic reactions that are often inaccessible to direct observation.
Quantum mechanical/molecular mechanical (QM/MM) simulations have become a standard tool for studying the mechanisms of PLP-dependent enzymes. nih.govacs.orgmit.edu In this hybrid approach, the chemically active region of the enzyme—typically the PLP cofactor and the substrate—is treated with a high-level, computationally expensive quantum mechanics (QM) method. The rest of the protein and the surrounding solvent are treated with a more efficient molecular mechanics (MM) force field. mit.edu
This method allows for the modeling of bond-making and bond-breaking events with electronic accuracy while still accounting for the influence of the entire protein environment. nih.gov QM/MM studies have been used to calculate the free energy profiles for various PLP-catalyzed reactions, including racemizations, transaminations, and decarboxylations. nih.govnih.govnih.gov These simulations can identify transition state structures, calculate activation energy barriers, and reveal the roles of specific active site residues in stabilizing high-energy intermediates. nih.govnih.gov For example, QM/MM calculations on alanine (B10760859) racemase have shown that the enhancement of the substrate's α-carbon acidity is largely due to solvation effects from the active site environment. acs.orgnih.gov In studies of aminodeoxychorismate lyase, QM/MM simulations detailed an 11-step catalytic cycle, highlighting the critical role of the cofactor's phosphate group in intramolecular proton transfers. nih.gov These computational insights are invaluable for interpreting experimental data and formulating new hypotheses about enzyme catalysis. tdx.cat
Molecular Dynamics Simulations of Enzyme-Cofactor Dynamics
Molecular dynamics (MD) simulations have become an indispensable tool for investigating the intricate and dynamic interactions between pyridoxal 5'-phosphate (PLP) and its dependent enzymes at an atomic level. These computational methods allow researchers to model the behavior of the enzyme-cofactor complex over time, providing insights into structural fluctuations, conformational changes, and the energetics of catalytic processes that are often difficult to capture through experimental techniques alone.
MD simulations have been successfully employed to study various states of PLP-dependent enzymes, including the apoenzyme (without cofactor), the holoenzyme (with cofactor bound), and inhibitor-bound forms. nih.govscience.gov For instance, simulations of γ-aminobutyric acid aminotransferase (GABA-AT), a key enzyme in neurotransmitter metabolism, have revealed the crucial roles of active site residues in the binding and catalytic function of PLP. nih.govscience.gov These studies can elucidate the subtle conformational shifts that occur upon cofactor binding and substrate interaction, which are fundamental to the enzyme's catalytic cycle.
A significant area of investigation using MD simulations is the determination of the predominant protonation and tautomeric states of the PLP cofactor within the enzyme's active site. nih.gov By modeling different possible states, researchers can compare the resulting structures and dynamics with experimental data, such as those from X-ray crystallography, to identify the most likely catalytically relevant form. nih.gov For example, extensive MD simulations of methionine γ-lyase (MGL) from Pseudomonas putida helped to establish that a fully-deprotonated PLP phosphate group, particularly in the keto form, leads to the best agreement with known structures. nih.gov Such simulations also provide detailed information about the network of hydrogen bonds and other non-covalent interactions that stabilize the cofactor in its active conformation. nih.gov
Furthermore, MD simulations are instrumental in understanding large-scale domain movements that are essential for the function of some PLP-dependent enzymes. In enzymes like lysine 5,6-aminomutase and ornithine 4,5-aminomutase, which utilize both PLP and coenzyme B12, large conformational changes are required to switch between catalytically inactive and active states. mdpi.com Targeted molecular dynamics (TMD) simulations can be used to model these transitions, revealing the pathways and key interactions that facilitate these significant structural rearrangements. mdpi.com
Chemical Proteomics and Activity-Based Protein Profiling (ABPP) for this compound-Dependent Enzymes
Chemical proteomics and activity-based protein profiling (ABPP) have emerged as powerful strategies for the global identification and functional characterization of PLP-dependent enzymes (PLP-DEs) within complex biological systems. nih.govtum.despringernature.com ABPP utilizes chemical probes that are designed to covalently label the active sites of a specific class of enzymes, allowing for their subsequent enrichment and identification by mass spectrometry. nih.govwikipedia.org This approach provides a direct measure of enzyme activity, offering a significant advantage over traditional methods that measure protein or mRNA abundance. wikipedia.org
The core of this methodology lies in the use of functionalized pyridoxal (PL) analogs that act as probes. nih.govtum.de These probes are designed to be taken up by cells and metabolized by cellular pyridoxal kinases to their active phosphorylated forms, mimicking the natural PLP cofactor. nih.govresearchgate.net Once inside the active site of a PLP-DE, the probe forms a Schiff base with a catalytic lysine residue. This transient covalent bond can be rendered irreversible through reduction, typically with sodium borohydride (B1222165) (NaBH₄). nih.govspringernature.comresearchgate.net The probe also contains a reporter tag, such as an alkyne or azide (B81097) group, which allows for the subsequent attachment of a biotin (B1667282) tag via click chemistry. springernature.comwikipedia.org This biotin tag facilitates the enrichment of the labeled proteins using avidin-based affinity chromatography, separating them from the rest of the cellular proteome for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.com
This chemoproteomic platform has been successfully applied to globally identify and characterize PLP-DEs in various organisms, including the bacterium Staphylococcus aureus. nih.govtum.de By using a toolbox of different PL probes, researchers have been able to access a significant portion of the S. aureus PLP-dependent proteome, leading to the annotation of previously uncharacterized proteins as novel PLP-DEs. tum.de
Design and Synthesis of Functionalized Pyridoxal Analogs as Probes
The success of chemical proteomics and ABPP for studying PLP-dependent enzymes hinges on the rational design and synthesis of functionalized pyridoxal analogs. These probes must be carefully engineered to retain the essential biochemical properties of the native cofactor while incorporating a reporter handle for detection and enrichment.
A common strategy involves modifying the pyridoxal scaffold at positions that are less critical for recognition by pyridoxal kinases and PLP-dependent enzymes. The 2'-position of the pyridoxal ring has been a frequent site for the introduction of chemical handles, such as alkyne or azide groups. nih.govtum.de The synthesis of these probes often requires multi-step chemical processes, including protection of reactive groups on the pyridoxal molecule, followed by alkylation at the desired position and subsequent deprotection. nih.gov
Researchers have developed a library of PL probes with modifications at different positions (C2', C3', and C6) to enhance the coverage of the PLP-dependent proteome. nih.gov The structural diversity of these probes allows for the selective enrichment of different enzymes, which can provide insights into the architecture of their active sites. nih.gov For example, some enzymes may be more tolerant of modifications at one position over another, leading to differential labeling by various probes. nih.gov
In addition to probes that mimic the cofactor, other types of activity-based probes have been developed. One such probe incorporates an N-hydroxyalanine "warhead" that acts as a covalent inhibitor of PLP-dependent enzymes, a diazirine for UV crosslinking, and an alkyne handle for enrichment. nih.gov This trifunctional probe has shown utility in studying PLP-dependent enzymes in vitro and in whole-cell lysates of Mycobacterium tuberculosis. nih.gov The design of these probes is often guided by kinetic and structural studies to ensure they are efficiently phosphorylated by cellular kinases and can function within the active site of target enzymes. nih.govtum.de
Site-Directed Mutagenesis and Rational Enzyme Design for Functional Dissection
Site-directed mutagenesis is a cornerstone technique for the functional dissection of pyridoxal 5'-phosphate-dependent enzymes, allowing researchers to probe the roles of specific amino acid residues in catalysis, substrate specificity, and cofactor binding. grantome.comnih.gov By systematically replacing key residues within the active site, scientists can test hypotheses generated from structural data and computational models.
A classic example of this approach is the study of aspartate aminotransferase (AATase), where mutagenesis has been used to explore the factors that govern substrate discrimination. grantome.com The specificity of AATase for dicarboxylic amino acids is largely controlled by the side-chain of an arginine residue (Arg292). grantome.com By mutating this and other residues, researchers have been able to alter the enzyme's substrate preference and even convert it into an arginine transaminase. grantome.com
In another study on rat aromatic L-amino acid decarboxylase (AADC), site-directed mutagenesis of conserved residues identified through homology modeling confirmed their functional importance. nih.gov For instance, mutating aspartate 271 to alanine or asparagine resulted in a complete loss of enzyme activity, demonstrating its critical role in catalysis. nih.gov
Rational enzyme design, often guided by computational methods, takes this a step further by attempting to engineer enzymes with novel or enhanced properties. digitellinc.com This can involve altering the electrostatic environment of the active site to change the reaction specificity. For example, by replacing an arginine residue in aspartate aminotransferase and introducing a new one nearby, researchers were able to dramatically increase the enzyme's decarboxylase activity relative to its native transaminase activity. psu.edu Molecular dynamics simulations based on the crystal structure of the mutant enzyme provided insights into the structural basis for this altered reactivity. psu.edu
These approaches, combining mutagenesis with structural and computational analysis, are powerful tools for understanding the complex mechanisms of PLP-dependent enzymes and for engineering them for various biotechnological and pharmaceutical applications. digitellinc.comdiva-portal.org
Chromatographic and Mass Spectrometric Techniques for this compound Analysis in Research Samples
Accurate quantification of pyridoxal 5'-phosphate is crucial for a wide range of research applications, from biochemical studies of enzyme kinetics to clinical investigations of vitamin B6 status. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the predominant analytical techniques used for this purpose, offering high sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC) for Cofactor Quantification in in vitro systems
High-performance liquid chromatography (HPLC) is a widely used and robust method for the quantification of pyridoxal 5'-phosphate (PLP) and other B6 vitamers in various samples, including those from in vitro research systems. nih.govresearchgate.net The technique separates different compounds in a mixture based on their interactions with a stationary phase (the column) and a mobile phase (the solvent).
A common approach for PLP analysis involves reversed-phase HPLC coupled with fluorescence detection. foodandnutritionresearch.net PLP is intrinsically fluorescent, which allows for sensitive detection. However, to enhance sensitivity and specificity, PLP is often converted to a more highly fluorescent derivative before analysis. plos.org For example, a pre-column derivatization step can be used to convert PLP to a semicarbazone. plos.org An alternative is an all-enzymatic method where all B6 vitamers are converted to 4-pyridoxolactone, a highly fluorescent compound, prior to HPLC analysis. foodandnutritionresearch.net
HPLC methods for PLP quantification typically involve a sample preparation step to remove proteins and other interfering substances. researchgate.net This is often achieved by protein precipitation with an acid, such as perchloric acid or trichloroacetic acid. researchgate.net The supernatant is then injected into the HPLC system for analysis.
Recent advancements have led to the development of ultra-high-performance liquid chromatography (UHPLC) methods, which use smaller particle sizes in the column to achieve faster separation times and higher resolution. plos.orgresearchgate.net For instance, a UHPLC-tandem mass spectrometry (MS/MS) method allows for the simultaneous measurement of PLP and thiamine-diphosphate within a 2.5-minute run time, offering a significant improvement in throughput compared to older HPLC methods. plos.orgresearchgate.net
Below is a table summarizing key parameters from a study that developed a simple HPLC method for PLP and 4-pyridoxic acid (4-PA) measurement.
| Parameter | Value |
| Coefficient of Variation | 6% |
| Recovery of Added Vitamin | ~100% |
| Median Plasma PLP | 40.6 nmol/L |
| Plasma PLP Range | 8.4-165.0 nmol/L |
| Median Plasma 4-PA | 17.5 nmol/L |
| Plasma 4-PA Range | 3.7-114.79 nmol/L |
| Table based on data from a study on a simple HPLC method for PLP and 4-PA measurement. nih.govresearchgate.net |
This table presents key performance characteristics and reference concentrations from a specific HPLC method for quantifying PLP and its catabolite, 4-PA, in human plasma. The low coefficient of variation indicates good precision, and the high recovery demonstrates the accuracy of the method. The provided concentration ranges are useful for contextualizing results from clinical or nutritional studies.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for this compound and Vitamer Analysis in Biochemical Extracts
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a highly sensitive, specific, and rapid method for the quantitative analysis of pyridoxal 5'-phosphate (PLP) and other vitamin B6 vitamers in various biological matrices. plos.orgpsu.edu This technique combines the superior separation capabilities of UPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it an invaluable tool for both clinical diagnostics and research applications. plos.orgresearchgate.net
The core principle of the method involves minimal but crucial sample preparation, followed by chromatographic separation and mass spectrometric detection. A common initial step for samples like whole blood or cerebrospinal fluid (CSF) is deproteinization, typically achieved using agents such as trichloroacetic acid (TCA), perchloric acid, or acetonitrile. plos.orgresearchgate.netnih.govnih.gov To ensure quantitative accuracy and correct for variations during sample handling and potential matrix effects, stable isotope-labeled internal standards, such as PLP-d3, are added to the sample. plos.orgpsu.eduresearchgate.net
Chromatographic separation of the B6 vitamers is performed on a UPLC system, often utilizing a reversed-phase column like an Acquity HSS-T3. researchgate.netacs.org The mobile phase typically consists of a buffer containing components like acetic acid and heptafluorobutyric acid, with an organic modifier such as acetonitrile. researchgate.netresearchgate.net This setup allows for the efficient separation of PLP from other vitamers like pyridoxal (PL), pyridoxine (B80251) (PN), pyridoxamine (PM), and the metabolic end-product, 4-pyridoxic acid (PA), often within a short run time of 2 to 4 minutes. researchgate.netresearchgate.net
Following separation, the analytes are introduced into the tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode. researchgate.netnih.gov Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each vitamer and its corresponding internal standard. For PLP, a common mass transition monitored is m/z 248.1 → 150.1. researchgate.netacs.org
The methods are rigorously validated according to regulatory guidelines, demonstrating high precision, accuracy, and linearity over a wide range of concentrations. nih.govresearchgate.net For instance, a validated method for PLP in whole blood showed a linearity from 4 to 8000 nmol/L with intra-day and inter-day precision ranging between 1.7-4.1%. researchgate.net Another study analyzing B6 vitamers in CSF reported within- and inter-day accuracy between 85.4% and 114.5% in a surrogate matrix. nih.gov The high sensitivity of these methods allows for low limits of quantification (LOQ), reaching levels as low as 4 nmol/L for PLP in whole blood and 6 nmol/L in deproteinized whole blood samples. researchgate.netresearchgate.net
Table 1: UPLC-MS/MS Methodological Parameters for Pyridoxal 5'-Phosphate Analysis
| Parameter | Method 1: Whole Blood plos.orgpsu.edu | Method 2: Cerebrospinal Fluid (CSF) researchgate.netnih.gov | Method 3: Whole Blood researchgate.net |
|---|---|---|---|
| Sample Preparation | Deproteinization with perchloric acid | Deproteinization with acetonitrile | Deproteinization with trichloroacetic acid |
| Internal Standard | Pyridoxal-5'phosphate(methyl-D3) | Isotopically labelled standards for each vitamer | Pyridoxal-5'-phosphate-D3 |
| Chromatography Column | Not specified | Acquity HSS-T3 UPLC column | Waters™ Symmetry C18 |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| MS Transition (m/z) | Not specified | 248.1→150.1 | 247.8>149.8 |
| Run Time | 2.5 minutes | Not specified | 4 minutes |
| Limit of Quantification | 25.9 nmol/L | <5 nmol/L | 4 nmol/L |
| Precision (CV%) | 6.0–10.4% | Inter-day: 16.5% (PLP) | Inter-day: 3.0-4.1% |
| Recovery | 98–100% | Not specified | 98% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Covalently Bound this compound Identification
Gas Chromatography-Mass Spectrometry (GC-MS) provides a robust methodology for the identification of covalently bound pyridoxal 5'-phosphate in proteins. nih.gov In many enzymes, PLP is bound to the protein backbone via a Schiff base linkage with the ε-amino group of a lysine residue. Direct analysis of this large, non-volatile complex is not feasible with standard GC-MS, which is primarily suited for volatile compounds or those that can be rendered volatile through chemical derivatization. agriwelfare.gov.in
A specific method has been developed to circumvent this limitation and confirm the presence of covalently attached PLP. nih.gov The procedure involves the acid hydrolysis of the protein in the presence of phenylhydrazine (B124118). Under these conditions, the PLP is first released from the protein. The phosphate group is also hydrolyzed, and the resulting pyridoxal reacts with phenylhydrazine to form the phenylhydrazone of pyridoxal. This derivatization step is critical as it creates a more stable and volatile compound suitable for GC-MS analysis. nih.gov
Prior to GC-MS analysis, the pyridoxal phenylhydrazone adduct is further derivatized through silylation, for example, by converting it into a trimethylsilyl (B98337) (TMS) derivative. This step increases the volatility and thermal stability of the analyte, ensuring it can pass through the gas chromatograph without degradation. nih.gov
The derivatized sample is then injected into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer detects and fragments the eluting pyridoxal phenylhydrazone derivative. The resulting mass spectrum shows a characteristic fragmentation pattern that serves as a chemical fingerprint for its unambiguous identification. This method has been successfully applied to confirm the presence of covalently bound PLP in enzymes such as pig plasma benzylamine (B48309) oxidase, with a reported yield of approximately 50% for the formation of pyridoxal phenylhydrazone from PLP. nih.gov
Table 2: GC-MS Methodology for Covalently Bound PLP Identification
| Step | Description | Purpose | Finding/Result |
|---|---|---|---|
| 1. Protein Treatment | Acid hydrolysis in the presence of phenylhydrazine. | To release PLP from the protein and form a stable derivative. | PLP is released and converted to the phenylhydrazone of pyridoxal. nih.gov |
| 2. Sample Cleanup | Elution from Sep-Pak C18 cartridges and isolation by HPLC. | To purify the pyridoxal phenylhydrazone adduct from the hydrolysate. | Isolation of the target derivative for analysis. nih.gov |
| 3. Derivatization | Conversion into trimethylsilyl (TMS) derivatives. | To increase the volatility and thermal stability of the analyte for GC. | Enables the compound to be analyzed by GC-MS. nih.gov |
| 4. Analysis | Gas Chromatography-Mass Spectrometry (GC-MS). | To separate and identify the derivatized pyridoxal. | Provides a characteristic mass spectrum confirming the identity of the original covalently bound PLP. nih.gov |
| 5. Application | Analysis of pig plasma benzylamine oxidase. | To validate the method on a known PLP-containing enzyme. | Confirmed the presence of covalently bound PLP in the enzyme. nih.gov |
Evolutionary and Comparative Biochemistry of Pyridoxal Triphosphate Enzymes
Functional Evolution of Pyridoxal (B1214274) Triphosphate-Dependent Enzymes Based on Active Site Similarities
The analysis of active site structures provides a powerful alternative to traditional sequence-based phylogenetic methods, which are often hindered by the low sequence identity among the different fold-types of PLP-dependent enzymes. nih.gov By focusing on the active site, it is possible to visualize the functional relationships across the entire superfamily, including all major fold-types, on a single network. nih.gov This method highlights how subtle modifications in the active site, such as changes in the position and identity of key residues, can lead to significant shifts in both substrate and reaction specificity. nih.gov
Conservation and Divergence of Pyridoxal Triphosphate-Dependent Enzyme Families Across Biological Kingdoms
PLP-dependent enzymes are ubiquitous, found in archaea, bacteria, and eukarya, underscoring their ancient origins and fundamental importance in cellular metabolism. caister.comfrontiersin.org It is believed that these enzymes diversified in the last universal common ancestor. nih.govnih.gov The functional specialization of most PLP-dependent enzymes appears to have occurred before the divergence of the three domains of life. researchgate.netnih.govrero.ch
Despite their widespread presence, the distribution and diversity of PLP-dependent enzyme families vary across biological kingdoms. In many free-living prokaryotes, genes encoding PLP-dependent enzymes can constitute up to 1.5% of the genome, a testament to their importance in basic metabolic pathways. embopress.orgembopress.org This proportion tends to decrease with increasing genome size and complexity, as seen in higher eukaryotes. embopress.org While the absolute number of PLP-dependent enzymes may be larger in higher eukaryotes, this is often due to the presence of tissue-specific or organelle-specific isozymes with the same function. embopress.org
Structurally, PLP-dependent enzymes are classified into distinct fold-types, with fold-type I being the most common and diverse. embopress.orgembopress.org These fold-types represent independent evolutionary lineages. nih.govembopress.org The conservation of these fold-types across different kingdoms, alongside the divergence of specific enzyme families within them, illustrates a pattern of both stability and adaptation in the evolution of PLP-dependent enzymes. For example, while aminotransferases and decarboxylases are found in different evolutionary lineages, indicating convergent evolution, the fundamental fold-types are conserved. researchgate.netnih.gov
Table 1: Distribution of PLP-Dependent Enzyme Fold-Types and Associated Functions
| Fold-Type | Primary Associated Functions | Representative Enzymes | Evolutionary Lineage |
|---|---|---|---|
| Fold-Type I | Transamination, Decarboxylation, α-, β-, γ-elimination | Aspartate aminotransferase, Alanine (B10760859) aminotransferase | Alpha family (largest and most diverse) |
| Fold-Type II | β-elimination, β-replacement, Racemization | Tryptophan synthase, Threonine synthase | Beta family |
| Fold-Type III | Racemization, Decarboxylation | Alanine racemase | Alanine racemase family |
| Fold-Type IV | Transamination (D-amino acids) | D-amino acid aminotransferase | D-alanine aminotransferase family |
| Fold-Type V | Phosphorolysis | Glycogen (B147801) phosphorylase | Glycogen phosphorylase family |
This table is based on information from multiple sources. embopress.orgfrontiersin.orgnih.govembopress.org
Mechanisms Driving Diversification of Catalytic Functions and Substrate Specificities from a Common Cofactor
The remarkable catalytic diversity of PLP-dependent enzymes stems from the unique chemical properties of the PLP cofactor and the ability of the enzyme's active site to modulate its reactivity. nih.govfrontiersin.org The PLP cofactor can form a Schiff base with the amino group of a substrate, and its pyridine (B92270) ring acts as an electron sink, stabilizing various carbanionic intermediates. wikipedia.orgunipr.itresearchgate.net The specific reaction that occurs—be it transamination, decarboxylation, racemization, or elimination—is determined by the precise orientation of the substrate-PLP complex within the active site, which in turn dictates which bond to the substrate's α-carbon is cleaved. unipr.itresearchgate.net
The diversification of catalytic functions and substrate specificities is driven by several key mechanisms:
Mutations in the Active Site: Even subtle changes in the amino acid residues lining the active site can have profound effects on catalysis. nih.gov These mutations can alter the positioning of the substrate, influence the electronic environment of the PLP cofactor, or introduce new catalytic groups, thereby favoring one reaction pathway over another.
Gene Duplication and Specialization: A common evolutionary scenario involves the duplication of a gene encoding a promiscuous, multifunctional ancestral enzyme. pnas.org The resulting paralogs can then independently accumulate mutations, leading to the specialization of each enzyme for a specific substrate and reaction, thus increasing metabolic efficiency. pnas.org
Domain Shuffling and Fusion: The combination of existing protein domains can create novel enzymatic functions. For example, the fusion of a PLP-binding domain with a substrate-binding domain from another protein can lead to an enzyme with a new substrate specificity.
Catalytic Promiscuity: Many PLP-dependent enzymes exhibit a degree of catalytic promiscuity, meaning they can catalyze secondary reactions in addition to their primary physiological function. embopress.orgfrontiersin.org This inherent flexibility can serve as an evolutionary starting point for the development of new catalytic activities.
The evolution of substrate specificity is particularly evident in families like the basic amino acid decarboxylases, where variations in the size and amino acid composition of the active site accommodate a range of substrates. nih.gov For instance, changes in the distance of a key helix from the PLP cofactor allow for the binding of substrates of different sizes. nih.gov
Evolutionary Relationships Between Distinct this compound-Dependent Reaction Types
Phylogenetic analyses based on both sequence and structural comparisons have revealed intricate evolutionary relationships between the different reaction types catalyzed by PLP-dependent enzymes. nih.govfigshare.comnih.gov It is hypothesized that primordial PLP-dependent enzymes were likely regio-specific catalysts that first diverged to become reaction-specific, and then further evolved to specialize in substrate specificity. researchgate.netnih.govnih.govresearchgate.net
The existence of enzymes with the same function, such as aminotransferases and decarboxylases, in different, independently evolved fold-types (e.g., fold-type I and fold-type IV for aminotransferases) is a clear example of convergent evolution. researchgate.netnih.govpnas.org This suggests that the chemical necessities of PLP-mediated catalysis have repeatedly led to similar functional solutions from different structural starting points. nih.gov
The major evolutionary lineages, often referred to as families or superfamilies, are defined by their distinct folds. nih.govresearchgate.net The alpha family (fold-type I) is the largest and most functionally diverse, primarily catalyzing reactions where the chemical changes occur at the substrate's α-carbon. nih.govnih.govresearchgate.net In contrast, the beta family (fold-type II) mainly catalyzes reactions involving the β-carbon of the substrate. nih.govnih.govresearchgate.net The evolutionary divergence of these major families from a common ancestor, or multiple ancestors, has given rise to the wide spectrum of PLP-dependent reaction types observed today. The relationships within these families show a clear pattern of diversification from a common scaffold to achieve a multitude of catalytic tasks.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Pyridoxal-5'-phosphate (PLP) |
| Glycine (B1666218) |
| Succinyl-CoA |
| Aminolevulinic acid |
| L-ornithine |
| L-arginine |
| L-lysine |
| Carboxynorspermidine |
| Carboxyspermidine |
| Meso-diaminopimelate |
| Dopamine |
| Serotonin |
| L-dopa |
| 5-hydroxytryptophan |
| Glutamate (B1630785) |
| Pyridoxamine (B1203002) phosphate (B84403) (PMP) |
| Perosamine |
| Desosamine |
| Serine |
| Cysteine |
| Aspartate |
| Alanine |
| Tryptophan |
| Threonine |
| Phenylhydrazine (B124118) |
| (R)-1-phenylethylamine |
| Vigabatrin |
| Carbidopa |
| Benserazide |
| Eflornithine |
| Seromycine |
| Isocitrate |
| Pyruvate |
| Acetyl-CoA |
| L-valine |
| L-leucine |
| L-isoleucine |
| L-phenylalanine |
| L-tyrosine |
| L-tryptophan |
| L-kynurenine |
| α-aminoadipate |
| Halogenated tyrosine |
| Azatryptophan |
| Hydroxyl amino acids |
| 4-phosphohydroxy-α-ketobutyrate |
| 4-hydroxythreonine phosphate (4PHT) |
| Deoxyribose 1-phosphate (DXP) |
| Pyridoxal (PL) |
| Pyridoxine (B80251) (PN) |
| Pyridoxamine (PM) |
| Thiamine pyrophosphate (TPP) |
| NADH |
| Coenzyme A |
| Ferredoxin |
Biochemical Stability and Non Enzymatic Reactivity of Pyridoxal Triphosphate in Research Contexts
Photodegradation Pathways and Products of Pyridoxal (B1214274) 5'-phosphate in vitro
Pyridoxal 5'-phosphate (PLP) is known to be sensitive to light, and its stability in aqueous solutions is a significant concern in experimental contexts. nih.gov Exposure to light initiates an irreversible photochemical degradation process. lshtm.ac.uk This degradation is dependent on both the presence of oxygen and the concentration of PLP itself. lshtm.ac.uk
In aqueous solutions, PLP is unstable when exposed to light, with significant degradation observed after just four hours. lshtm.ac.uknih.gov The primary photodegradation pathway involves the oxidation of the aldehyde group at the 4' position. lshtm.ac.uk This leads to the formation of several degradation products. The most well-characterized of these is 4-pyridoxic acid 5'-phosphate (PAP). lshtm.ac.uknih.gov One study using LC-MS/MS analysis found that after 24 hours of light exposure, 27.4% of the degraded PLP was converted to PAP. lshtm.ac.uk
Besides PAP, other degradation products are also formed. lshtm.ac.uk At high concentrations of PLP, a benzoin-like self-condensation can occur, leading to the formation of a diketone dimer of PLP. nih.govlshtm.ac.uk It has been noted that this dimer might be formed during the isolation process from an originally formed pyridoin of PLP. nih.gov The remaining 72.6% of degradation consists of other, less characterized species. lshtm.ac.uk This light-induced degradation necessitates that aqueous solutions of PLP be prepared fresh and protected from light to ensure the integrity of the compound in research settings. lshtm.ac.uknsw.gov.au
| Degradation Product | Formation Pathway | Notes | Reference |
|---|---|---|---|
| 4-pyridoxic acid 5'-phosphate (PAP) | Oxidation of the 4'-aldehyde group | Confirmed as a key photodegradation product in water. | lshtm.ac.uknih.gov |
| Diketone Dimer of PLP | Benzoin-like self-condensation | Formation is more prominent at higher PLP concentrations. | nih.govlshtm.ac.uk |
| Unidentified Species | Various degradation pathways | Account for the majority of degradation products after extended light exposure. | lshtm.ac.uk |
Non-Enzymatic Schiff Base Formation with Primary Amines and Amino Acids in Aqueous Solutions
A fundamental characteristic of Pyridoxal 5'-phosphate's reactivity is the ability of its aldehyde group to react with primary amines, including the α-amino groups of amino acids and the ε-amino group of lysine (B10760008) residues. frontiersin.orgnih.govdrugbank.com This non-enzymatic reaction forms a covalent linkage known as a Schiff base, or an aldimine. frontiersin.orgnih.gov
The process begins with the nucleophilic attack of the unprotonated amino group on the carbonyl carbon of PLP's aldehyde group, forming a tetrahedral carbinolamine or α-hydroxyamine intermediate. rsc.org This intermediate then undergoes a dehydration step, losing a water molecule to form the final C=N double bond of the Schiff base. rsc.org This transaldimination process is central to the catalytic function of PLP-dependent enzymes, where the amino acid substrate displaces an active-site lysine that is initially bound to PLP. libretexts.org Even in the absence of an enzyme, this reaction proceeds readily in aqueous solutions. researchgate.net The formation of this external aldimine with the substrate is the common intermediate for all subsequent PLP-catalyzed reactions. ebi.ac.uk
The stability and formation rate of these Schiff bases are influenced by factors such as pH. researchgate.net The reaction is crucial as it is the first step in non-enzymatic transamination, decarboxylation, and racemization reactions that model the activity of PLP-dependent enzymes. libretexts.orgselleckchem.com
Influence of pH, Temperature, and Ionic Environment on Pyridoxal 5'-phosphate Stability in Experimental Systems
The stability of Pyridoxal 5'-phosphate in experimental systems is critically dependent on environmental conditions such as temperature, pH, and the ionic composition of the solution.
Temperature and Light: PLP is highly sensitive to light, but shows greater stability in its absence. nih.gov In aqueous solutions at room temperature (25°C) and protected from light, pure PLP remains largely stable, with over 90% of the compound remaining after 24 hours. lshtm.ac.uk Conversely, when exposed to light at the same temperature, significant degradation occurs within 4 hours. lshtm.ac.uknih.gov Plasma samples containing PLP have also been shown to be stable for 24 hours at both room temperature and at 4-8°C, suggesting that short-term storage and transport under these conditions are feasible without significant loss. nih.gov
pH: The pH of the aqueous solution has a profound effect on the structure and reactivity of PLP. At acidic pH (e.g., pH 1.7), the aldehyde group of PLP exists predominantly in a hydrated form. cdnsciencepub.com As the pH increases, it exists in equilibrium between the free aldehyde and the hydrated form, and at high pH, the more reactive free aldehyde form is favored. cdnsciencepub.com The formation of Schiff bases with amino acids is also pH-dependent, with the rate of formation increasing with pH. researchgate.net
Ionic Environment: The ionic environment, particularly the presence of phosphate (B84403) ions, can influence PLP's reactivity. The phosphate group of PLP itself can act as a catalytic group, serving as both a proton donor and acceptor to enhance the rate of Schiff base formation. researchgate.net Studies have shown that both free phosphate ions in a buffer and the bound phosphate group on the PLP molecule can catalyze this reaction. researchgate.net Furthermore, metal ions can significantly impact non-enzymatic reactions. acs.org While certain metal ions can accelerate Schiff base formation, they may inhibit subsequent reaction steps. nih.gov For instance, Al³⁺ has been shown to inhibit the decarboxylation of some Schiff base adducts. nih.gov The presence of monovalent cations has also been noted to influence the stability of some PLP-dependent enzymes, which may relate to their effect on the conformation and binding of PLP. mdpi.com
| Condition | Effect on PLP | Reference |
|---|---|---|
| Light Exposure (Room Temp) | Unstable; significant degradation within 4 hours. | lshtm.ac.uknih.gov |
| Darkness (Room Temp) | Relatively stable; >90% remains after 24 hours. | lshtm.ac.uk |
| Acidic pH | Favors the hydrated, less reactive aldehyde form. | cdnsciencepub.com |
| Neutral to Basic pH | Favors the free, more reactive aldehyde form, enhancing Schiff base formation. | researchgate.netcdnsciencepub.com |
| Phosphate Ions | Catalyze Schiff base formation by acting as proton donors/acceptors. | researchgate.net |
| Metal Ions (e.g., Al³⁺, Fe³⁺) | Can accelerate Schiff base formation but may inhibit subsequent reactions like decarboxylation. | acs.orgnih.gov |
Q & A
Q. What experimental approaches are used to determine PLP's role as a cofactor in enzymatic reactions?
PLP-dependent enzymes (e.g., aminotransferases, decarboxylases) require methodologies that assess cofactor binding and catalytic activity. Key steps include:
- Enzyme assays : Measure activity under varying PLP concentrations to determine and , using spectrophotometric or fluorometric detection of substrates/products (e.g., glutamate decarboxylase activity via GABA production) .
- Cofactor saturation analysis : Pre-dialyze enzymes to remove endogenous PLP, then titrate with exogenous PLP to restore activity, as demonstrated in rat brain glutamate decarboxylase studies .
- Schiff base analysis : Use UV-Vis spectroscopy to detect PLP-substrate intermediates (e.g., 420 nm absorbance for PLP-Lys adducts in aminotransferases) .
Q. How can PLP levels be quantified in biological samples, and what are common pitfalls?
- Fluorometric assays : Utilize PLP's intrinsic fluorescence (ex: 330 nm, em: 400 nm) with Benesi-Hildebrand analysis for binding stoichiometry, as applied in homocysteine-PLP interaction studies .
- HPLC with fluorescence detection : Separate PLP from other B6 vitamers using reverse-phase columns and pre-column derivatization (e.g., with semicarbazide) .
- Pitfalls : Avoid prolonged sample exposure to light (PLP is photosensitive) and account for endogenous phosphatases that hydrolyze PLP .
Q. What methods validate PLP's involvement in cofactor-dependent enzyme regulation?
- Substrate-promoted dissociation : Incubate enzymes (e.g., glutamate decarboxylase) with excess substrate (glutamate) to induce PLP dissociation, followed by reactivation with exogenous PLP .
- Kinetic modeling : Use integrated rate equations to quantify PLP dissociation constants () under varying substrate concentrations .
Advanced Research Questions
Q. How can structural insights into PLP-protein interactions guide rational drug design?
- Cryo-EM and mutagenesis : Resolve PLP binding sites in target proteins (e.g., P2X receptors) to identify subtype-specific residues (e.g., Lys215 in hP2X1). Mutate these residues to validate binding and design derivatives with enhanced specificity .
- Molecular docking : Screen PLP analogs against receptor models to prioritize candidates for synthesis, as shown in studies of P2X3 receptor antagonists .
Q. What experimental strategies distinguish PLP's effects on purinergic vs. pyrimidinergic receptors?
- Selective antagonists : Use isoform-specific inhibitors (e.g., PPADS for P2X1-3,5-7; IsoPPADS for P2X1-7) in electrophysiological assays (e.g., rat superior cervical ganglion depolarization) to isolate PLP-mediated responses .
- Concentration-response profiling : Compare PLP's modulation of UTP (pyrimidinoceptor) vs. α,β-Me-ATP (P2X receptor) responses, noting potentiating vs. inhibitory effects .
Q. How can PLP's role in homocysteine metabolism be modeled experimentally?
- In vitro sequestration assays : Incubate PLP with homocysteine under physiological pH, followed by fluorescence quenching analysis to confirm 1:2 binding stoichiometry (one covalent, one ionic interaction) .
- Clinical correlation : Measure plasma PLP and homocysteine in cohort studies using HPLC, adjusting for confounders (e.g., B-vitamin intake) to assess mechanistic links to cardiovascular endpoints .
Q. What methodologies address PLP's regulatory role in enzyme cofactor dynamics?
- Acetaldehyde displacement assays : Treat hepatocytes with ethanol + acetaldehyde dehydrogenase inhibitors (e.g., cyanamide) to simulate PLP displacement from binding proteins, then quantify PLP degradation rates via alkaline phosphatase activity .
- Equilibrium dialysis : Compete PLP-bound proteins (e.g., hepatic cytosol) with acetaldehyde to measure dissociation constants and validate displacement hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
